molecular formula C14H12O4 B6379774 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol CAS No. 1261954-20-4

2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol

Cat. No.: B6379774
CAS No.: 1261954-20-4
M. Wt: 244.24 g/mol
InChI Key: BJVGOGWLSDCEGN-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol is an organic compound with the molecular formula C14H12O4 It is a phenolic compound characterized by the presence of methoxy and methylenedioxy groups attached to a benzene ring

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-16-12-4-2-9(6-11(12)15)10-3-5-13-14(7-10)18-8-17-13/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVGOGWLSDCEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 3,4-methylenedioxybenzaldehyde and 2-methoxyphenol as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyphenylpropan-2-one: A compound with a similar methylenedioxy group but different overall structure and properties.

    Safrole: Another compound with a methylenedioxy group, commonly used as a precursor in organic synthesis.

Uniqueness

2-Methoxy-5-(3,4-methylenedioxyphenyl)phenol is unique due to the presence of both methoxy and methylenedioxy groups on the benzene ring, which imparts specific chemical and biological properties. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.

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